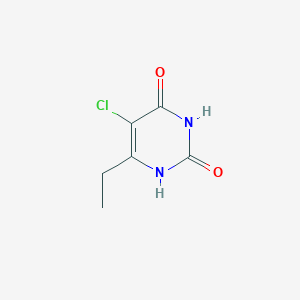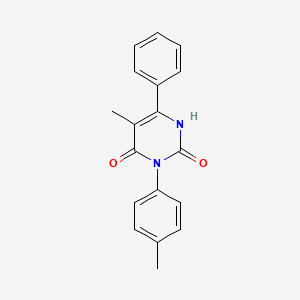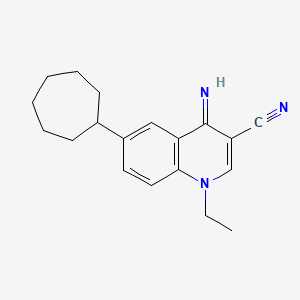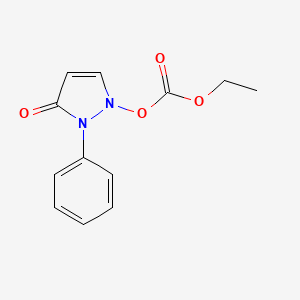![molecular formula C18H21N5O B12910238 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide CAS No. 89459-55-2](/img/structure/B12910238.png)
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is a compound belonging to the acridine family, known for its broad spectrum of biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . The final product is purified using column chromatography on silica with ethyl acetate as the eluent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing industrial-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting specific oligonucleotide sequences.
Biology: Acts as a DNA intercalator, stabilizing DNA duplexes and aiding in the study of DNA interactions.
Medicine: Investigated as an antitumor agent due to its ability to inhibit topoisomerase I and II enzymes.
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes. This inhibition prevents the relaxation of supercoiled DNA, leading to the accumulation of DNA breaks and ultimately cell death . The dual specificity for topoisomerase I and II enzymes allows it to overcome certain types of multidrug resistance .
Vergleich Mit ähnlichen Verbindungen
Amsacrine: Another topoisomerase inhibitor with a similar mechanism of action.
Doxorubicin: A widely used chemotherapeutic agent that also intercalates with DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): An acridine derivative with antitumor activity.
Uniqueness: 6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide is unique due to its dual topoisomerase I/II specificity, which enhances its ability to overcome multidrug resistance in cancer cells . Additionally, its strong DNA intercalation properties make it a valuable tool in both research and therapeutic applications.
Eigenschaften
CAS-Nummer |
89459-55-2 |
|---|---|
Molekularformel |
C18H21N5O |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
6,9-diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-23(2)9-8-21-18(24)14-5-3-4-13-16(20)12-7-6-11(19)10-15(12)22-17(13)14/h3-7,10H,8-9,19H2,1-2H3,(H2,20,22)(H,21,24) |
InChI-Schlüssel |
UZHVEQZSNGCIFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=C(C=C3)N)N=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


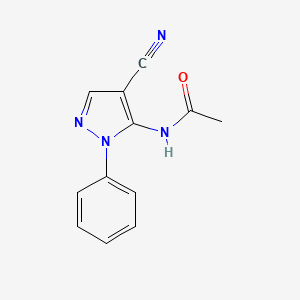
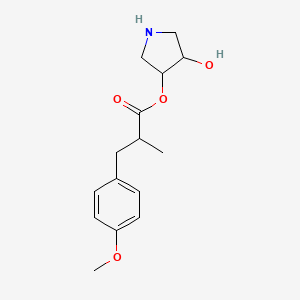
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)
![2H-Cyclobuta[4,5]pyrrolo[2,1-B][1,3]oxazine](/img/structure/B12910186.png)


![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
